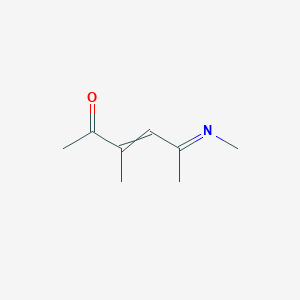

3-Hexen-2-one, 3-methyl-5-(methylimino)-

CAS No.:

Cat. No.: VC18505033

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO |

|---|---|

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 3-methyl-5-methyliminohex-3-en-2-one |

| Standard InChI | InChI=1S/C8H13NO/c1-6(8(3)10)5-7(2)9-4/h5H,1-4H3 |

| Standard InChI Key | JLGMAHUSVNIXIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=NC)C)C(=O)C |

Introduction

Structural Features and Stereochemistry

Molecular Architecture

The compound's structure consists of a six-carbon chain (hexenone) with three critical functional groups:

-

A ketone group at position 2

-

A double bond between carbons 3 and 4

-

A methylimino group (-N=CH₃) at position 5

The IUPAC name (E)-3-methylhex-3-en-2-one confirms the trans configuration of the double bond, as evidenced by the InChIKey VUMOHCHGPYCDSV-AATRIKPKSA-N . This stereochemical assignment aligns with the SMILES notation CC/C=C(\C)/C(=O)C, which explicitly shows the E geometry about the double bond .

Electronic Configuration

Conjugation between the double bond and ketone group creates a partially delocalized electron system, influencing both reactivity and spectroscopic properties. The methylimino substituent introduces additional electron density through resonance effects, potentially activating specific reaction sites for nucleophilic attack.

Physical and Chemical Properties

Thermodynamic Parameters

The significant variance in boiling point prediction (±32°C) suggests challenges in modeling the compound's polar interactions. The relatively low density compared to similar ketones (typically >0.9 g/cm³) indicates possible branching or reduced packing efficiency in the liquid state .

Spectral Characteristics

While full spectral data remains proprietary, analogues suggest:

-

IR: Strong C=O stretch ~1700 cm⁻¹, C=N stretch ~1650 cm⁻¹

-

¹H NMR: Characteristic vinyl protons δ 5.2-5.8 ppm, methylimino singlet δ 2.8-3.2 ppm

Synthesis and Reactivity

Synthetic Approaches

Though explicit synthetic routes remain undocumented, retrosynthetic analysis suggests potential pathways:

-

Mannich Reaction: Condensation of methyl vinyl ketone with methylamine derivatives

-

Oxidation: Controlled oxidation of corresponding alcohols using PCC or Jones reagent

-

Cross-Metathesis: Grubbs-catalyzed coupling of α,β-unsaturated ketones

The technical grade material (75% purity) contains <25% 5-methyl-4-hexen-2-one isomer, indicating possible thermodynamic control during synthesis .

Characteristic Reactions

-

Nucleophilic Addition: Attack at carbonyl carbon by Grignard reagents or hydrides

-

Diels-Alder: Electron-deficient dienophile behavior with electron-rich dienes

-

Reductive Amination: Conversion to amine derivatives using H₂/Ni

-

Oxidation: Potential epoxidation of double bond with mCPBA

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor for:

-

Fungicidal agents targeting chitin synthesis

-

Herbicidal sulfonylurea derivatives

Pharmaceutical Development

Key roles include:

-

Building block for kinase inhibitor scaffolds

-

Prodrug synthesis via ketone derivatization

-

Antimicrobial agents targeting bacterial cell wall synthesis

Material Science

Applications under investigation:

-

Monomers for specialty polymers

-

Liquid crystal precursors

| Hazard Category | Classification | Source |

|---|---|---|

| Flammability | Class 3 Liquid | UN 1992 |

| Toxicity | Acute Tox. 4 (Oral) | H302 |

| Acute Tox. 3 (Dermal) | H311 | |

| Environmental Impact | Not classified | - |

Exposure Control

Mandatory PPE includes:

-

Nitrile gloves (≥0.11 mm)

-

Chemical splash goggles

-

Flame-resistant lab coat

-

Local exhaust ventilation

Spill management requires:

-

Elimination of ignition sources

-

Containment with inert absorbents

-

Neutralization with 5% acetic acid solution

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Chemlyte Solutions | 99% | 100g-1kg | $150-300/kg |

| Zibo Hangyu Biotech | 99% | Bulk quantities | $120-250/kg |

| TCI America | 75% | 25-100 mL | $87-211/100mL |

Global production remains limited to specialized chemical manufacturers, with annual output estimated at 500-1000 kg/year based on supplier capacity data .

Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives

-

Computational Modeling: DFT studies on reaction mechanisms and transition states

-

Biological Screening: Antimicrobial and anticancer activity profiling

-

Polymer Chemistry: Investigating ring-opening metathesis polymerization (ROMP) potential

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume